molecular formula C29H27ClN9NaO7S2 B12746973 Sodium 2-((2-amino-8-hydroxy-6-((methylanilino)sulphonyl)-1-naphthyl)azo)-4-((4-chloro-6-((2-methoxyethyl)amino)-1,3,5-triazin-2-yl)amino)benzenesulphonate CAS No. 93776-59-1

Sodium 2-((2-amino-8-hydroxy-6-((methylanilino)sulphonyl)-1-naphthyl)azo)-4-((4-chloro-6-((2-methoxyethyl)amino)-1,3,5-triazin-2-yl)amino)benzenesulphonate

Cat. No.: B12746973
CAS No.: 93776-59-1
M. Wt: 736.2 g/mol
InChI Key: WWIDGEKAYFAESF-UHFFFAOYSA-M
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Description

Sodium 2-((2-amino-8-hydroxy-6-((methylanilino)sulphonyl)-1-naphthyl)azo)-4-((4-chloro-6-((2-methoxyethyl)amino)-1,3,5-triazin-2-yl)amino)benzenesulphonate is a complex sulfonated azo-triazine compound. Its structure integrates a naphthylazo group linked to a benzenesulphonate moiety and a triazine ring substituted with chloro and 2-methoxyethylamino groups. Azo compounds are historically significant as dyes, while triazine derivatives are widely employed as herbicides, particularly sulfonylureas that inhibit acetolactate synthase (ALS) in plants .

Properties

CAS No.

93776-59-1

Molecular Formula

C29H27ClN9NaO7S2

Molecular Weight

736.2 g/mol

IUPAC Name

sodium;2-[[2-amino-8-hydroxy-6-[methyl(phenyl)sulfamoyl]naphthalen-1-yl]diazenyl]-4-[[4-chloro-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]benzenesulfonate

InChI

InChI=1S/C29H28ClN9O7S2.Na/c1-39(19-6-4-3-5-7-19)47(41,42)20-14-17-8-10-21(31)26(25(17)23(40)16-20)38-37-22-15-18(9-11-24(22)48(43,44)45)33-29-35-27(30)34-28(36-29)32-12-13-46-2;/h3-11,14-16,40H,12-13,31H2,1-2H3,(H,43,44,45)(H2,32,33,34,35,36);/q;+1/p-1

InChI Key

WWIDGEKAYFAESF-UHFFFAOYSA-M

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C3C(=C2)C=CC(=C3N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NCCOC)Cl)S(=O)(=O)[O-])N)O.[Na+]

Origin of Product

United States

Preparation Methods

Diazotization and Azo Coupling

  • Starting Material : 2-Amino-8-hydroxy-6-[(methylanilino)sulphonyl]-1-naphthol.
  • Diazotization :
    • The amino group is treated with nitrous acid (HNO₂) in acidic medium (HCl) at 0–5°C to form a diazonium salt.
  • Coupling :
    • The diazonium salt reacts with 4-[(4-chloro-6-[(2-methoxyethyl)amino]-1,3,5-triazin-2-yl)amino]benzenesulphonic acid under alkaline conditions (pH 8–9) to form the azo linkage.

Triazine Functionalization

  • Substitution Reaction :
    • The chlorine atom on the triazine ring (from cyanuric chloride) is displaced by 2-methoxyethylamine in the presence of a base (e.g., NaHCO₃) at 60–70°C.
  • Sulfonation :
    • Sulfonic acid groups are introduced via sulfonation with oleum or sulfur trioxide, followed by neutralization with sodium hydroxide to yield the sodium sulfonate.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield
Diazotization NaNO₂, HCl 0–5°C 1–2 h 85–90%
Azo Coupling Alkaline medium (NaOH), pH 8–9 10–15°C 3–4 h 70–75%
Triazine Substitution 2-Methoxyethylamine, NaHCO₃ 60–70°C 4–6 h 80–85%
Sulfonation Oleum (20% SO₃), NaOH (neutralization) 50–60°C 2–3 h 90–95%

Key Research Findings

  • Critical Control Points :
    • pH during coupling must be strictly maintained to avoid side reactions.
    • Excess 2-methoxyethylamine improves triazine substitution efficiency.
  • Purification :
    • The crude product is isolated via salting-out (NaCl) and recrystallized from ethanol-water mixtures.

Structural Confirmation

  • Molecular Formula : C₂₉H₂₇ClN₉NaO₇S₂ (confirmed by mass spectrometry).
  • Sulfonate Groups : Identified via IR spectroscopy (absorption at 1040 cm⁻¹ for S=O stretches).

Industrial-Scale Considerations

  • Cost Drivers : High-purity cyanuric chloride and sulfonation agents significantly impact production costs.
  • Waste Management : Spent acids and amines require neutralization before disposal.

Chemical Reactions Analysis

Types of Reactions

3-(triethoxysilyl)propylsuccinic anhydride undergoes several types of chemical reactions, including:

    Hydrolysis: The compound reacts with water to form the corresponding acid.

    Esterification: It can react with alcohols to form esters.

    Aminolysis: The compound reacts with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Esterification: Alcohols in the presence of an acid catalyst.

    Aminolysis: Amines under mild heating conditions.

Major Products

    Hydrolysis: Succinic acid and 3-(triethoxysilyl)propyl alcohol.

    Esterification: Esters of succinic acid.

    Aminolysis: Amides of succinic acid.

Scientific Research Applications

The compound features a complex structure with multiple functional groups that contribute to its reactivity and interaction with biological systems. The presence of an azo group allows it to participate in various chemical reactions typical of azo compounds.

Pharmaceutical Applications

Sodium 2-((2-amino-8-hydroxy-6-((methylanilino)sulphonyl)-1-naphthyl)azo)-4-((4-chloro-6-((2-methoxyethyl)amino)-1,3,5-triazin-2-yl)amino)benzenesulphonate has been investigated for its potential therapeutic uses:

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of sulfonamide compounds have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound may also exhibit similar properties due to its structural analogies.

Inhibition of Neurotoxins

Research on related quinolinol compounds suggests that this compound could potentially inhibit neurotoxic effects by chelating metal ions involved in the toxicity mechanism . This application could be pivotal in developing treatments for conditions caused by neurotoxins.

Dye Chemistry

The azo group in the compound makes it suitable for applications in dye chemistry. Azo dyes are known for their vibrant colors and are widely used in textiles and food industries. The specific properties of this compound allow it to act as a dye or pigment due to its ability to absorb light at specific wavelengths.

Case Study: Textile Industry

In a study focusing on azo dyes, compounds similar to this compound were evaluated for their fastness properties and color yield on cotton fabrics. Results indicated high color retention under various washing conditions, making them viable for commercial textile applications .

Analytical Chemistry

This compound can also be utilized as a reagent in analytical chemistry for the detection of specific ions or compounds due to its chromogenic properties. Its ability to form colored complexes can be harnessed in spectrophotometric analyses.

Mechanism of Action

The mechanism of action of 3-(triethoxysilyl)propylsuccinic anhydride involves its ability to form covalent bonds with various substrates. The compound’s triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with other silanol groups or hydroxyl-containing substrates to form stable siloxane bonds. This property makes it an effective coupling agent in various applications.

Comparison with Similar Compounds

The sodium compound shares structural motifs with sulfonylurea herbicides but differs fundamentally in core functional groups and substitution patterns. Below is a detailed comparison with analogous triazine-based compounds from the provided evidence.

Structural Comparison

Key structural distinctions arise in the linkage groups and triazine substituents:

Compound Name (Full IUPAC) Core Linkage Triazine Substituents Sulfonyl Group
Sodium 2-((2-amino-8-hydroxy-6-((methylanilino)sulphonyl)-1-naphthyl)azo)-4-((4-chloro-6-((2-methoxyethyl)amino)-1,3,5-triazin-2-yl)amino)benzenesulphonate Azo (-N=N-) 4-chloro, 6-(2-methoxyethyl)amino Benzenesulphonate
Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate (Triflusulfuron methyl ester) Sulfonylurea 4-dimethylamino, 6-(2,2,2-trifluoroethoxy) Benzoate (methyl ester)
Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Ethametsulfuron methyl ester) Sulfonylurea 4-ethoxy, 6-methylamino Benzoate (methyl ester)
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester) Sulfonylurea 4-methoxy, 6-methyl Benzoate (methyl ester)

Key Observations :

  • Linkage Type : The sodium compound features an azo group , which is absent in sulfonylurea herbicides. Azo groups are redox-active and often associated with dyes or photodegradable compounds.
  • Triazine Substituents: The sodium compound’s 4-chloro and 6-(2-methoxyethyl)amino groups contrast with the methoxy, ethoxy, or trifluoroethoxy substituents in sulfonylureas. Chloro groups typically enhance electrophilicity, while alkoxy groups influence solubility and binding affinity.
  • Ionic Character : The sodium benzenesulphonate group confers high water solubility, unlike the methyl ester sulfonylureas, which are lipophilic and require enzymatic hydrolysis for activation .
Functional and Application Comparison
  • Sulfonylurea Herbicides: Mode of Action: Inhibit ALS, disrupting branched-chain amino acid synthesis in plants. Applications: Broad-spectrum weed control in cereals and legumes (e.g., metsulfuron methyl for broadleaf weeds) . Environmental Behavior: Methyl esters are absorbed via roots/leaves and hydrolyzed to active acids.
  • Sodium Azo-Triazine Compound: Hypothesized Function: Potential dual roles as a herbicide (via triazine-mediated ALS inhibition) or dye (via azo chromophore). The sodium sulfonate group may enhance soil mobility or foliar adhesion. Differentiation: The azo linkage could impart photolytic instability, reducing environmental persistence compared to sulfonylureas.
Physicochemical Properties

While quantitative data are unavailable in the evidence, inferences can be made:

  • Solubility : The sodium compound’s ionic nature suggests higher water solubility (>500 mg/L) compared to sulfonylurea methyl esters (e.g., metsulfuron methyl: ~9 mg/L at 20°C) .
  • Stability : Azo compounds are prone to photodegradation, whereas sulfonylureas degrade via hydrolysis and microbial action.

Biological Activity

Sodium 2-((2-amino-8-hydroxy-6-((methylanilino)sulphonyl)-1-naphthyl)azo)-4-((4-chloro-6-((2-methoxyethyl)amino)-1,3,5-triazin-2-yl)amino)benzenesulphonate, commonly referred to as a sulfonamide azo dye, has garnered attention for its biological activities, including potential therapeutic applications and environmental implications. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C25H22ClN5NaO7S2
  • CAS Number : 70209-97-1
  • InChI Key : XFJNSZNJOLFNKY-UHFFFAOYSA-N

This compound features a complex arrangement of functional groups, including sulfonamide and azo linkages, which contribute to its biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sodium sulfonamide azo dyes. For instance, derivatives of this compound have shown effectiveness against a range of bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusInhibition zone: 22 mm
Klebsiella pneumoniaeModerate activity
Pseudomonas aeruginosaVariable activity

In a comparative study, derivatives with aryl substitutions exhibited significant antibacterial effects, particularly against Gram-positive bacteria .

Cytotoxicity and Antiviral Activity

Research has also focused on the cytotoxic effects of sodium sulfonamide azo dyes. A notable study assessed the cytotoxicity of various derivatives against HeLa cells (a cervical cancer cell line). The results indicated no significant toxicity at concentrations up to 200 µM, suggesting a favorable safety profile for potential therapeutic applications .

Additionally, some derivatives demonstrated antiviral activity against specific viral strains. For example, compounds with increased lipophilicity showed enhanced inhibition of viral growth with minimal cytotoxic effects. This highlights the potential for developing antiviral agents from this class of compounds .

The biological mechanisms underlying the activity of sodium sulfonamide azo dyes are multifaceted. One proposed mechanism involves intercalation with DNA, leading to disruption in replication and transcription processes. Studies have shown that these compounds can bind to ct-DNA effectively and cleave supercoiled plasmid DNA, indicating their potential as DNA-targeting agents .

Study 1: Antimicrobial Efficacy

A study conducted on synthesized derivatives of sodium sulfonamide azo dyes revealed that certain modifications enhanced their antimicrobial efficacy. The researchers tested these compounds against various pathogens using the agar well diffusion method. The most effective derivative displayed an inhibition zone comparable to standard antibiotics .

Study 2: Cytotoxicity Assessment

Another investigation evaluated the cytotoxicity of sodium sulfonamide azo dye derivatives on mammalian cell lines. The results indicated that while some derivatives exhibited anticancer properties, they maintained low toxicity levels in non-cancerous cells, supporting their potential use in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical reaction parameters must be controlled?

The compound can be synthesized via nucleophilic substitution on the triazine ring, leveraging cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a core intermediate. Key steps include:

  • Sequential substitution of chlorine atoms on the triazine ring with sulfanilic acid derivatives and the methoxyethylamine group under controlled pH (6–8) and low temperature (0–5°C) to prevent hydrolysis .
  • Azo coupling between the naphthylamine and diazonium salt of the sulfonated benzene derivative, requiring precise pH (9–11) and temperature (10–15°C) to ensure regioselectivity . Critical parameters: Reactant stoichiometry, temperature gradients, and pH stability to avoid side reactions like triazine ring hydrolysis or azo bond reduction .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • UV-Vis Spectroscopy : The azo group (N=N) exhibits strong absorbance in the 400–550 nm range, while the triazine ring and sulfonate groups contribute to solvatochromic shifts .
  • NMR : ¹H/¹³C NMR can resolve substituent effects on aromatic protons (e.g., splitting patterns for naphthyl and benzene rings) and confirm methoxyethylamine attachment via δ 3.4–3.6 ppm (OCH₂) .
  • Mass Spectrometry : High-resolution ESI-MS is critical for verifying molecular weight (e.g., distinguishing sodium adducts at [M+Na]⁺) and detecting impurities like incomplete substitution products .

Q. How does the solubility profile of this compound influence its applications in aqueous systems?

The sulfonate groups confer high water solubility (>50 g/L at 25°C), enabling use in biological staining or as a dye in aqueous reaction systems. However, aggregation can occur at high concentrations (>100 mM) due to π-π stacking of naphthyl rings, necessitating dynamic light scattering (DLS) or fluorescence quenching studies to assess colloidal stability .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

A full factorial design (e.g., 2⁵ model) can evaluate five variables: reaction time, temperature, pH, molar ratio of triazine to sulfanilic acid, and stirring rate. Response surface methodology (RSM) identifies interactions between factors, such as:

  • Temperature-pH interplay: Higher temperatures (>15°C) reduce azo coupling efficiency at pH <9 due to premature diazonium salt decomposition .
  • Optimal stirring rate (500–700 rpm) minimizes localized overheating during exothermic triazine substitution . Statistical validation via ANOVA ensures model reliability (R² >0.9 recommended) .

Q. What role do non-covalent interactions play in its supramolecular assembly or crystal packing?

  • Hydrogen bonding : Sulfonate (-SO₃⁻) and hydroxyl (-OH) groups form H-bonds with water or counterions, stabilizing hydrated crystal structures. Single-crystal XRD reveals layered arrangements in the solid state .
  • π-π stacking : Naphthyl and benzene rings stack with interplanar distances of 3.4–3.7 Å, influencing photophysical properties (e.g., fluorescence quenching in aggregated states) .
  • Computational methods (DFT, MD simulations) can predict interaction energies and guide the design of derivatives with tailored solubility .

Q. How do structural modifications (e.g., substituent variation on the triazine ring) alter reactivity or biological activity?

  • Chloro vs. methoxy substitution : Replacing the 4-chloro group on the triazine with methoxy enhances hydrolytic stability but reduces electrophilicity, impacting subsequent nucleophilic reactions .
  • Methoxyethylamine vs. methylanilino groups : The methoxyethyl chain improves water solubility, while methylanilino enhances π-stacking in hydrophobic environments (e.g., protein binding pockets) .
  • Comparative studies using Hammett constants (σ) or Fukui indices quantify electronic effects on reaction kinetics .

Q. What strategies mitigate azo bond degradation under oxidative or reductive conditions?

  • Oxidative degradation : Stabilize the azo bond using radical scavengers (e.g., ascorbic acid) or by encapsulating the compound in cyclodextrin to shield the N=N group .
  • Reductive cleavage : Avoid Na₂S₂O₄ or Zn/HCl in reaction systems; instead, employ enzymatic reduction (e.g., azoreductases) for controlled cleavage in biological studies .

Methodological Notes

  • Contradictions in Evidence : While emphasizes azo bond stability in biological systems, highlights susceptibility to reductive cleavage. This discrepancy underscores the need for context-specific stability assays (e.g., pH-dependent UV-Vis kinetics).

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